molecular formula C18H15N3O3S B6089217 2-[(2,3-dimethylphenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one

2-[(2,3-dimethylphenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B6089217
M. Wt: 353.4 g/mol
InChI Key: NEUOJQKCZQBMQY-MHWRWJLKSA-N
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Description

2-[(2,3-dimethylphenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one is a chemical compound that belongs to the thiazole family. It has been extensively studied due to its various applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[(2,3-dimethylphenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to interact with metal ions and form a complex that exhibits fluorescence. In photodynamic therapy, it is activated by light and generates reactive oxygen species that induce cell death in cancer cells.
Biochemical and Physiological Effects:
2-[(2,3-dimethylphenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been reported to have antimicrobial and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2,3-dimethylphenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its ability to detect the presence of metal ions with high sensitivity and selectivity. It is also relatively easy to synthesize and purify. However, one of the limitations is its potential toxicity, which may affect the results of experiments.

Future Directions

There are several future directions for the research of 2-[(2,3-dimethylphenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one. One direction is to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to investigate its antimicrobial and anti-inflammatory activities further. Additionally, its potential as a fluorescent probe for detecting metal ions in environmental samples could be explored.
Conclusion:
In conclusion, 2-[(2,3-dimethylphenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one is a chemical compound with various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various fields.

Synthesis Methods

The synthesis of 2-[(2,3-dimethylphenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one involves the condensation of 2-amino-3,5-dimethylbenzoic acid with 4-nitrobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

2-[(2,3-dimethylphenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been widely used in scientific research due to its various applications. It has been used as a fluorescent probe for detecting the presence of metal ions in biological systems. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a precursor for the synthesis of other thiazole derivatives with potential biological activities.

properties

IUPAC Name

(5E)-2-(2,3-dimethylphenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-11-4-3-5-15(12(11)2)19-18-20-17(22)16(25-18)10-13-6-8-14(9-7-13)21(23)24/h3-10H,1-2H3,(H,19,20,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUOJQKCZQBMQY-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-2-(2,3-dimethylphenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one

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